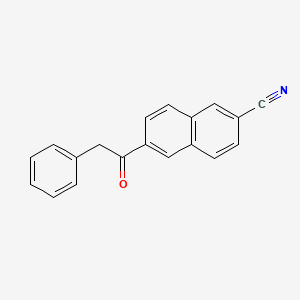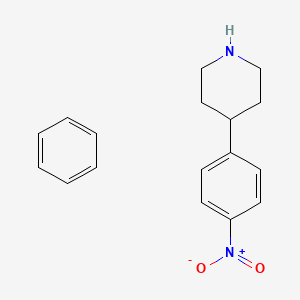
2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzodioxole Derivatives: The initial step involves the synthesis of 6-methyl-2H-1,3-benzodioxole derivatives through cyclization reactions.
Coupling Reactions: These derivatives are then coupled with pyridine precursors using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the benzodioxole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which 2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2H-1,3-benzodioxol-5-yl)pyridine: Lacks the methyl groups, which may affect its reactivity and binding properties.
2,6-Bis(6-chloro-2H-1,3-benzodioxol-5-yl)pyridine: Contains chlorine substituents, potentially altering its electronic properties and biological activity.
Uniqueness
2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine is unique due to the presence of methyl groups on the benzodioxole rings, which can influence its chemical reactivity and interactions with biological targets
Properties
CAS No. |
697284-17-6 |
|---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2,6-bis(6-methyl-1,3-benzodioxol-5-yl)pyridine |
InChI |
InChI=1S/C21H17NO4/c1-12-6-18-20(25-10-23-18)8-14(12)16-4-3-5-17(22-16)15-9-21-19(7-13(15)2)24-11-26-21/h3-9H,10-11H2,1-2H3 |
InChI Key |
XYJFNZVMNCMNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C3=NC(=CC=C3)C4=CC5=C(C=C4C)OCO5)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)

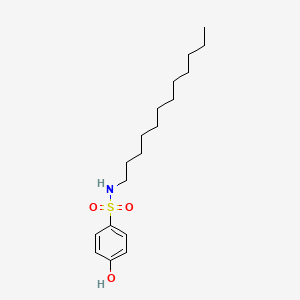
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
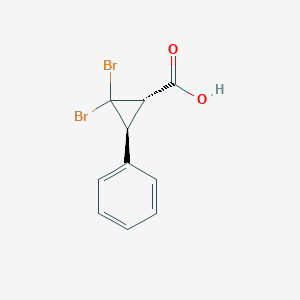
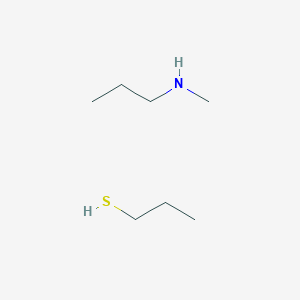

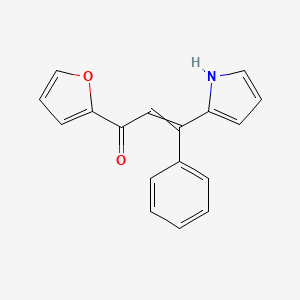


![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
